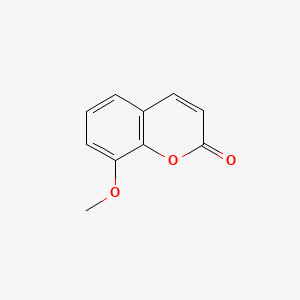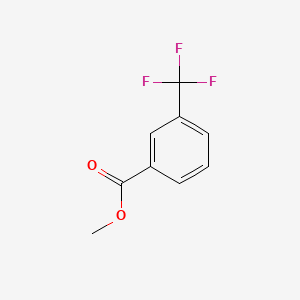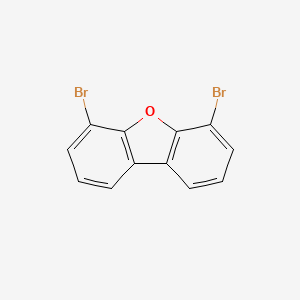
4,6-Dibromodibenzofuran
Overview
Description
4,6-Dibromodibenzofuran is an organic compound with the molecular formula C₁₂H₆Br₂O. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the dibenzofuran structure .
Mechanism of Action
Biochemical Pathways
It is known that benzofuran derivatives can have various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
It is suggested that the compound may be used in optoelectronic applications, potentially influencing the efficiency, color purity, and lifespan of devices .
Biochemical Analysis
Biochemical Properties
4,6-Dibromodibenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function, leading to altered energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, the binding of this compound to DNA can result in mutations or disruptions in gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of potentially toxic by-products . Long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic cellular stress and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and increased oxidative stress in animal models . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell . The compound’s metabolism can also lead to the formation of reactive intermediates, which can cause cellular damage and oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity . For instance, this compound has been found to accumulate in the liver, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and energy production . This localization can also affect the compound’s interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dibromodibenzofuran can be synthesized through the bromination of dibenzofuran. The typical procedure involves the reaction of dibenzofuran with bromine in the presence of a solvent such as dichloroethane. The reaction is carried out at room temperature with continuous stirring for about 10 hours. The resulting mixture is then filtered, and the solid product is washed and recrystallized from a suitable solvent to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromodibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form dibenzofuran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted dibenzofurans.
Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of dibenzofuran.
Scientific Research Applications
4,6-Dibromodibenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Bromodibenzofuran: Contains a single bromine atom at the 4 position.
2,8-Dibromodibenzofuran: Contains bromine atoms at the 2 and 8 positions.
Dibenzofuran: The parent compound without any bromine substituents.
Uniqueness
4,6-Dibromodibenzofuran is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4,6-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLDNSNUICSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335683 | |
| Record name | 4,6-dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201138-91-2 | |
| Record name | 4,6-dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the yield of 4,6-Dibromodibenzofuran (4,6-DBDF) higher in the oxidative thermal degradation of 2-bromophenol compared to its pyrolysis?
A: Research indicates that the presence of oxygen significantly impacts the yield of 4,6-DBDF during the thermal degradation of 2-bromophenol. Under oxidative conditions, hydroxyl radicals become the primary chain carriers. These radicals favor hydrogen-abstraction reactions, leading to an increased formation of 4,6-DBDF []. In contrast, pyrolysis of 2-bromophenol did not yield detectable amounts of 4,6-DBDF, suggesting a different reaction pathway dominates under those conditions [].
Q2: How does the presence of chlorine in the reaction system influence the formation of 4,6-DBDF during the thermal degradation of 2-bromophenol?
A: Studies on the co-oxidation of 2-bromophenol and 2-chlorophenol reveal that the presence of chlorine impacts the formation of both 4,6-DBDF and its chlorinated analog, 4,6-dichlorodibenzofuran (4,6-DCDF) []. While both compounds form in higher yields under oxidative conditions compared to pyrolysis, their yields are lower than those observed during the individual oxidation of 2-bromophenol or 2-chlorophenol. This suggests that the simultaneous presence of chlorine and bromine influences the concentration of hydroxyl radicals, impacting the overall reaction pathways and product distribution.
Q3: Does the presence of bromine in 2-bromophenol influence the formation of dibenzo-p-dioxin (DD) compared to the analogous chlorinated precursor, 2-chlorophenol?
A: Research suggests that bromine substitution in 2-bromophenol significantly impacts the product distribution compared to 2-chlorophenol pyrolysis []. While naphthalene is the major product from 2-chlorophenol pyrolysis, DD becomes the major product from 2-bromophenol. This difference is attributed to the formation of different radical intermediates and their subsequent reactions. Specifically, the formation of DD and 1-monobromodibenzo-p-dioxin (1-MBDD) is linked to radical-radical reactions involving the carbon- (bromine) and carbon- (hydrogen) centered radical mesomers of the 2-bromophenoxyl radical.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
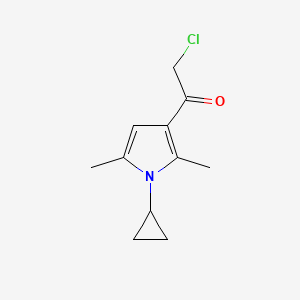
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)


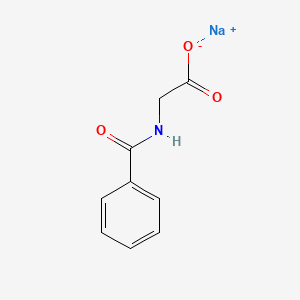


![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)
